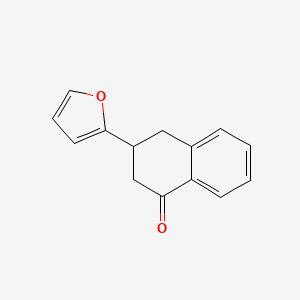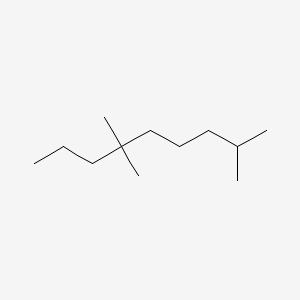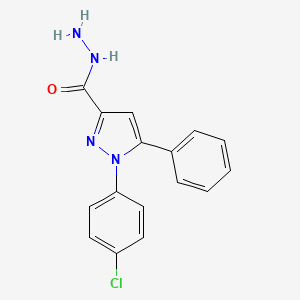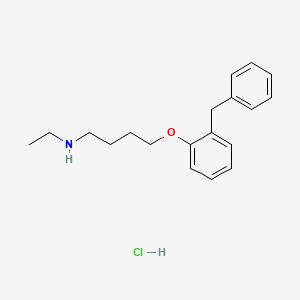![molecular formula C16H14N2O7 B14553614 N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine CAS No. 62113-71-7](/img/structure/B14553614.png)
N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine is a chemical compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine typically involves the nitration of furan derivatives followed by coupling reactions. One common method involves the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the benzoyl and serine moieties . The reaction conditions often include the use of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitro compounds with varying degrees of oxidation.
Scientific Research Applications
N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate . This inhibition disrupts essential metabolic pathways, leading to bacterial cell death. The compound may also generate reactive oxygen species that further damage bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Known for its antiprotozoal and antibacterial activities.
Uniqueness
N-{4-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl}-L-serine is unique due to its specific structure, which combines the nitrofuran moiety with a benzoyl and serine group. This unique structure may confer distinct biological activities and potential therapeutic applications that are not observed in other nitrofuran derivatives.
Properties
CAS No. |
62113-71-7 |
|---|---|
Molecular Formula |
C16H14N2O7 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[4-[2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H14N2O7/c19-9-13(16(21)22)17-15(20)11-4-1-10(2-5-11)3-6-12-7-8-14(25-12)18(23)24/h1-8,13,19H,9H2,(H,17,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
LDQKKJVJRUFVSB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Phenyldibenzo[b,d]furan-3-carboxamide](/img/structure/B14553548.png)


![(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate](/img/structure/B14553568.png)

![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide](/img/structure/B14553572.png)



![5-Chloro-N-methyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14553606.png)

